Cas no 89289-91-8 ((2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside)

(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside structure
89289-91-8 structure
Productnaam:(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside
CAS-nummer:89289-91-8
MF:C23H28O10
MW:464.462428092957
CID:1940287
PubChem ID:442352

(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside Chemische en fysische eigenschappen

Naam en identificatie

    • (2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl beta-D-glucopyranoside
    • Diffutin
    • KG8Q5D3TT5
    • (2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-5-yl beta-D-glucopyranoside
    • 89289-91-8
    • (2S)-2-(3,4-DIMETHOXYPHENYL)-3,4-DIHYDRO-7-HYDROXY-2H-1-BENZOPYRAN-5-YL .BETA.-D-GLUCOPYRANOSIDE
    • (2S,3R,4S,5S,6R)-2-[[(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • CHEBI:4536
    • beta-D-Glucopyranoside, (2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-5-yl
    • SCHEMBL4740038
    • Q5275447
    • (2S,3R,4S,5S,6R)-2-[(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-chroman-5-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • (2S,3R,4S,5S,6R)-2-{[(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
    • DTXSID301008743
    • .BETA.-D-GLUCOPYRANOSIDE, 2-(3,4-DIMETHOXYPHENYL)-3,4-DIHYDRO-7-HYDROXY-2H-1-BENZOPYRAN-5-YL, (S)-
    • AC1L9CNN
    • (2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • SureCN4740038
    • C09636
    • Inchi: 1S/C23H28O10/c1-29-15-5-3-11(7-18(15)30-2)14-6-4-13-16(31-14)8-12(25)9-17(13)32-23-22(28)21(27)20(26)19(10-24)33-23/h3,5,7-9,14,19-28H,4,6,10H2,1-2H3/t14-,19+,20+,21-,22+,23+/m0/s1
    • InChI-sleutel: ZNWIOJJMPZWSQO-YRDUZITASA-N
    • LACHT: O([C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O1)O)C1C=C(O)C=C2O[C@H](C3C=CC(OC)=C(OC)C=3)CCC=12

Berekende eigenschappen

  • Exacte massa: 464.16824709g/mol
  • Monoisotopische massa: 464.16824709g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 6
  • Complexiteit: 622
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.2
  • Topologisch pooloppervlak: 147Ų
Aanbevolen leveranciers
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd